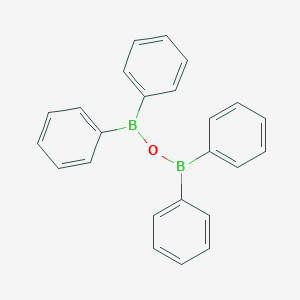

Diphenylborinic anhydride

Description

Properties

IUPAC Name |

diphenylboranyloxy(diphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQFEECGHGUHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OB(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344425 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-21-5 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenylborinic Anhydride (CAS: 4426-21-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylborinic anhydride, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a versatile organoboron compound with the CAS number 4426-21-5. It is widely utilized in organic synthesis and bioanalytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in amino acid analysis and as a modulator of gap junction channels. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] It is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4426-21-5 | [1] |

| Molecular Formula | C₂₄H₂₀B₂O | [2] |

| Molecular Weight | 346.04 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 135-140 °C | [1] |

| Synonyms | Oxybis(diphenylborane), Tetraphenyldiboroxane | [1][4] |

| Solubility | Insoluble in water. Soluble in various organic solvents. | [5] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | SNQFEECGHGUHBK-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural integrity of this compound is typically confirmed by various spectroscopic techniques. While detailed spectral data is not always publicly available, the following provides an expected profile based on its chemical structure and data from related compounds.

Table 2: Spectroscopic Data of this compound

| Technique | Expected Data |

| ¹H NMR | A certificate of analysis confirms the ¹H NMR spectrum conforms to the structure.[6] The spectrum is expected to show multiplets in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the phenyl protons. |

| ¹³C NMR | The spectrum is expected to show signals for the aromatic carbons. The carbon attached to boron (ipso-carbon) may be difficult to detect.[7] |

| FT-IR (cm⁻¹) | Characteristic strong C=O stretching bands for anhydrides are absent. Expect strong B-O-B stretching vibrations (around 1350-1450 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 346 would be expected. Fragmentation may involve the loss of phenyl groups and cleavage of the B-O-B bond. |

Synthesis

A common method for the preparation of this compound involves the dehydration of diphenylborinic acid. Diphenylborinic acid itself can be synthesized from the ethanolamine ester of diphenylborinic acid.[5]

Experimental Protocol: Synthesis of this compound from Diphenylborinic Acid

This protocol is based on general methods for the dehydration of boronic acids to their anhydrides.[8]

Materials:

-

Diphenylborinic acid

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add diphenylborinic acid.

-

Add a sufficient amount of anhydrous toluene to dissolve the diphenylborinic acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound. The product can be further purified by recrystallization if necessary.

Reactivity and Applications

This compound is a reactive compound with significant applications in both synthetic and analytical chemistry.

Derivatization of α-Amino Acids for Fluorescence Detection

This compound reacts with α-amino acids to form fluorescent boroxazolidone derivatives, enabling their sensitive detection and quantification by HPLC.[1][8]

Caption: Workflow for amino acid analysis using DPBA derivatization.

This protocol is a general guideline adapted from established methods for pre-column derivatization of amino acids for HPLC analysis.[9]

Materials:

-

This compound (DPBA) solution in a suitable organic solvent (e.g., acetonitrile).

-

Amino acid standards or sample hydrolysate.

-

Borate buffer (pH ~9).

-

HPLC system with a fluorescence detector.

-

Reversed-phase C18 column.

-

Mobile phases (e.g., acetonitrile and an aqueous buffer).

Procedure:

-

Sample Preparation: Prepare standard solutions of amino acids or the sample hydrolysate in an appropriate buffer.

-

Derivatization: a. In a vial, mix a specific volume of the amino acid standard or sample with the borate buffer. b. Add an excess of the DPBA solution to the mixture. c. Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-5 minutes) to ensure complete derivatization.

-

HPLC Analysis: a. Inject a suitable volume of the derivatized sample into the HPLC system. b. Separate the derivatized amino acids on a C18 column using a gradient elution with appropriate mobile phases. c. Detect the fluorescent derivatives using an excitation wavelength of approximately 366 nm and an emission wavelength of around 475 nm.[1]

-

Quantification: Quantify the amino acids by comparing the peak areas of the sample with those of the amino acid standards.

Gap Junction Channel Blocker

This compound has been identified as an analog of the vascular gap junction channel blocker, 2-aminoethoxydiphenyl borate (2-APB).[1] It has been shown to inhibit gap junction communication by downregulating the expression of Connexin43 (Cx43), a major gap junction protein.[9]

The precise signaling pathway by which this compound leads to the downregulation of Cx43 is an area of ongoing research. However, studies on related compounds and cellular responses to gap junction blockers suggest a multi-step process that likely involves cellular signaling cascades that ultimately lead to the degradation of the Cx43 protein. A plausible pathway is depicted below.

Caption: Proposed pathway for DPBA-induced downregulation of Connexin43.

Safety and Handling

This compound requires careful handling due to its potential hazards. It is combustible and moisture-sensitive.[1][2]

Table 3: Safety and Handling Information

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) respirator | [1] |

| Storage | Store in a dry, cool (2-8°C), and well-ventilated place in a tightly sealed container. | [1][2] |

| Incompatibilities | Strong oxidizing agents. | [2] |

| First Aid: Eyes | Rinse immediately with plenty of water for at least 15 minutes. | [2] |

| First Aid: Skin | Wash off immediately with plenty of water. | [2] |

| First Aid: Ingestion | Do not induce vomiting. Seek immediate medical attention. | [2] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | [2] |

Conclusion

This compound (CAS 4426-21-5) is a valuable reagent for researchers in organic chemistry and drug development. Its ability to form fluorescent derivatives with amino acids provides a sensitive method for their analysis. Furthermore, its activity as a gap junction blocker through the downregulation of Connexin43 opens avenues for its investigation in various physiological and pathological processes. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding of its properties and applications to support its effective utilization in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Tetraphenyldiboroxane: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenyldiboroxane, with the chemical formula C₂₄H₂₀B₂O, is an organoboron compound characterized by a B-O-B linkage. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and detailed synthesis methodologies. Experimental protocols for its preparation, including the photo-oxidation of triphenylborane and its formation as a byproduct in triphenylborane synthesis, are presented. Furthermore, this document elucidates the role of tetraphenyldiboroxane as a co-initiator in photopolymerization reactions, a key application that highlights its chemical reactivity. Spectroscopic data are summarized for ease of reference, and a logical diagram of its participation in photopolymerization is provided to illustrate its functional role.

Chemical Structure and Properties

Tetraphenyldiboroxane, also known as oxybis(diphenylborane), possesses a unique structure where two diphenylboryl groups are bridged by an oxygen atom. The boron atoms in this molecule are trigonal planar, and the overall structure is non-planar. Notably, tetraphenyldiboroxane can exist in at least two polymorphic forms. While both are monoclinic and belong to the same space group, they exhibit differences in the rotational orientation of some of the phenyl rings.

Spectroscopic Data

The structural characterization of tetraphenyldiboroxane is accomplished through various spectroscopic techniques. A summary of the key spectroscopic data is presented below.

| Spectroscopic Technique | Observed Data/Characteristics |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | Aromatic carbons show signals in the region of δ 125-140 ppm. The carbon attached to boron is expected to be a broad signal due to quadrupolar relaxation of the boron nucleus. |

| ¹¹B NMR | A characteristic signal for three-coordinate boron is observed, typically in the range of δ 20-40 ppm. |

| Infrared (IR) Spectroscopy | Strong absorptions corresponding to B-O and B-C stretching vibrations are characteristic. Phenyl group vibrations are also prominent. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of phenyl groups and the B-O-B core are observed. |

Synthesis of Tetraphenyldiboroxane

This section details the primary methods for the synthesis of tetraphenyldiboroxane, providing comprehensive experimental protocols.

Synthesis via Photo-oxidation of Triphenylborane

One of the most direct methods for preparing tetraphenyldiboroxane is through the controlled photo-oxidation of triphenylborane.

Experimental Protocol:

-

A solution of 2 grams of triphenylborane in 3 mL of chloroform is prepared.

-

A small amount of oxygen (50-100 ppm) is introduced into the solution.

-

The solution is then exposed to visible light for a period of 60 days.

-

Following the exposure, the solution is cooled to approximately 5°C.

-

After 40-60 days at this temperature, small, colorless, plate-like crystals of tetraphenyldiboroxane are formed.

| Parameter | Value |

| Reactant | Triphenylborane |

| Solvent | Chloroform |

| Reagent | Oxygen |

| Condition | Visible light |

| Reaction Time | 60 days |

| Yield | 13.5% |

Formation as a Byproduct in Triphenylborane Synthesis

Tetraphenyldiboroxane is frequently identified as a major byproduct in the synthesis of triphenylborane. Its formation is generally attributed to the presence of trace amounts of oxygen or moisture during the reaction or workup. While not a direct synthetic route, its isolation from triphenylborane preparations is a common source of the compound. The specific conditions of the triphenylborane synthesis will influence the yield of tetraphenyldiboroxane as a byproduct.

Role in Photopolymerization

Tetraphenyldiboroxane has been demonstrated to function as an effective co-initiator in the photopolymerization of vinyl monomers, such as 2-hydroxyethyl methacrylate (HEMA). This process involves a photosensitizer, typically a dye like Safranine T, which absorbs light and initiates a chemical reaction.

The proposed mechanism involves the following key steps:

-

Photoexcitation: The photosensitizer (Safranine T) absorbs light and is promoted to an excited triplet state.

-

Electron Transfer: The excited photosensitizer interacts with tetraphenyldiboroxane, which acts as an electron donor. This electron transfer process generates a boron-centered radical.

-

Initiation: The newly formed boron-centered radical is a highly reactive species that initiates the polymerization of the HEMA monomer.

-

Propagation: The initiated monomer chain reacts with other monomer units, leading to the growth of the polymer chain.

This process is visually represented in the following logical diagram:

Caption: Logical workflow of tetraphenyldiboroxane in photopolymerization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and a key application of tetraphenyldiboroxane. The provided experimental protocols offer practical guidance for its preparation, and the elucidated role in photopolymerization highlights its utility in materials science. The summarized spectroscopic data serves as a valuable reference for the characterization of this important organoboron compound. Further research into the applications and reaction mechanisms of tetraphenyldiboroxane is warranted to fully explore its potential in various scientific and industrial fields.

An In-depth Technical Guide on the Core Mechanism of Action of Diphenylborinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylborinic anhydride (DPBA), a synthetic organoboron compound, has emerged as a significant modulator of intercellular communication and cellular excitability. This technical guide provides a comprehensive overview of the core mechanism of action of DPBA, focusing on its primary molecular targets: Connexin43 (Cx43) gap junctions and voltage-gated potassium (Kv) channels. This document details the signaling pathways affected by DPBA, presents quantitative data on its activity and that of its close analog, 2-aminoethoxydiphenyl borate (2-APB), and provides detailed experimental protocols for studying its effects. Through a synthesis of current research, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively investigate and utilize the properties of this compound.

Introduction

This compound (DPBA) is a chemical compound recognized for its role as an inhibitor of gap junction channels.[1] It is structurally and functionally analogous to 2-aminoethoxydiphenyl borate (2-APB), a widely studied agent known to modulate intracellular calcium signaling and ion channel activity.[1][2] The primary mechanism of action of DPBA involves the disruption of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis, by targeting Connexin43 (Cx43), the most ubiquitously expressed gap junction protein.[1] Furthermore, based on the activity of its analog 2-APB, DPBA is implicated in the modulation of voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability and action potential propagation.[3] This guide will provide a detailed exploration of these mechanisms.

Core Mechanisms of Action

Inhibition of Connexin43 Gap Junctions

The principal and most well-documented effect of this compound is the inhibition of gap junction communication mediated by Connexin43.[1] This inhibition is not due to a direct, acute channel block, but rather a more complex mechanism involving the enhanced degradation of the Cx43 protein.

Exposure of cells to DPBA initiates a signaling cascade that leads to a significant reduction in the total amount of Cx43 protein and a decrease in the number of functional gap junction plaques at the cell membrane.[1] This process is reversible upon removal of the compound.[1] The degradation of Cx43 is mediated by two major cellular protein degradation systems: the ubiquitin-proteasome pathway and the lysosomal pathway.[1][4]

The signaling cascade leading to Cx43 degradation involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] Activation of ERK1/2 leads to the phosphorylation of Cx43 at specific serine residues (S279/282), which signals for the internalization of the gap junction plaques from the plasma membrane via a clathrin-mediated process.[4]

Following internalization, the Cx43-containing vesicles can be targeted for degradation by either the proteasome or the lysosome. The involvement of both pathways is supported by evidence that inhibitors of either the proteasome (e.g., MG132) or lysosomal acidification (e.g., chloroquine) can prevent the DPBA-induced loss of Cx43 protein.[1][5]

Modulation of Voltage-Gated Potassium (Kv) Channels

While direct studies on the effect of DPBA on Kv channels are limited, extensive research on its analog, 2-APB, provides strong evidence for this mode of action. 2-APB has been shown to inhibit several subtypes of voltage-gated potassium channels, which are critical for the repolarization phase of the action potential and for setting the resting membrane potential of excitable cells.[3]

The inhibition of Kv channels by 2-APB is concentration-dependent and varies between different channel subtypes.[3] This suggests that DPBA may also act as an inhibitor of these channels, thereby increasing neuronal excitability by prolonging the action potential duration and reducing the afterhyperpolarization.

Quantitative Data

The following tables summarize the available quantitative data for the effects of this compound and its analog, 2-APB, on their primary molecular targets.

Table 1: Effect of this compound on Connexin43 Gap Junctions

| Parameter | Value | Cell Type | Reference |

| Effective Concentration Range | 1 - 30 µM | TM₄ Sertoli cells | [1] |

Table 2: Inhibitory Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Voltage-Gated Potassium (Kv) Channels

| Channel Subtype | IC₅₀ Value | Reference |

| Kᵥ1.2 | 310.4 ± 29.4 µM | [3] |

| Kᵥ1.3 | 454.9 ± 120.9 µM | [3] |

| Kᵥ1.4 | 67.3 ± 5.32 µM | [3] |

Experimental Protocols

Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication

This assay is a straightforward and effective method to assess the functional status of gap junctions.[6][7][8]

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lucifer Yellow CH (lithium salt), 0.5% (w/v) in PBS

-

Rhodamine-dextran (10,000 MW), 0.5% (w/v) in PBS (as a control for membrane integrity)

-

This compound (DPBA) stock solution (e.g., 10 mM in DMSO)

-

Surgical scalpel blade

-

Fluorescence microscope

Procedure:

-

Plate cells in a 35 mm culture dish and grow to confluency.

-

Treat the cells with the desired concentrations of DPBA (e.g., 1, 5, 10, 30 µM) or vehicle control for the specified duration (e.g., 4 hours).

-

Wash the cells three times with PBS.

-

Add the Lucifer Yellow/Rhodamine-dextran solution to the cells.

-

Gently make several scrapes across the cell monolayer with a sterile scalpel blade.

-

Incubate for 3-5 minutes at room temperature to allow the dye to load into the scraped cells and transfer to adjacent cells.

-

Wash the cells five times with PBS to remove extracellular dye.

-

Immediately visualize the cells using a fluorescence microscope. Lucifer Yellow will be green, and Rhodamine-dextran will be red.

-

Quantify the extent of dye transfer by measuring the distance of Lucifer Yellow diffusion from the scrape line or by counting the number of fluorescent cells away from the scrape. A reduction in dye transfer in DPBA-treated cells compared to the control indicates inhibition of GJIC.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Potassium Channels

This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information on the function of ion channels.[9][10]

Solutions:

-

External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubble with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution: 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH.

Procedure:

-

Prepare cells expressing the Kv channel of interest (e.g., HEK293 cells transfected with Kv1.2, Kv1.3, or Kv1.4).

-

Place the coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.

-

Record the baseline currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of DPBA or 2-APB.

-

After a stable effect is reached, repeat the voltage-step protocol to record the currents in the presence of the compound.

-

Analyze the data to determine the percentage of current inhibition and calculate the IC₅₀ value.

Conclusion

This compound exerts its primary biological effects through two distinct, yet potentially synergistic, mechanisms: the inhibition of Connexin43 gap junctions via enhanced protein degradation and the likely inhibition of voltage-gated potassium channels. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for future research and drug development efforts. For instance, the ability of DPBA to uncouple cells could be explored in the context of cancer therapy, where disrupting tumor cell communication is a potential strategy. Conversely, its potential to modulate neuronal excitability warrants investigation in the field of neuroscience. Further studies are required to elucidate the precise upstream signaling events initiated by DPBA and to obtain more extensive quantitative data on its direct effects on various ion channel subtypes. This technical guide serves as a critical resource for scientists aiming to unravel the full therapeutic and research potential of this compound.

References

- 1. The effects of 2-aminoethoxydiphenyl borate and diphenylboronic anhydride on gap junctions composed of Connexin43 in TM₄ sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of 2-Aminoethoxydiphenyl Borate (2-APB) on Three KV1 Channel Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desmoplakin maintains gap junctions by inhibiting Ras/MAPK and lysosomal degradation of connexin-43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Patch Clamp Protocol [labome.com]

- 10. axolbio.com [axolbio.com]

Spectral Properties of Diphenylborinic Anhydride and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral properties of diphenylborinic anhydride (DPBA) and its derivatives. This compound, also known as oxybis(diphenylborane), is a versatile chemical compound used extensively in synthetic chemistry and as an analytical reagent.[1][][3] Its utility stems from the unique electronic and structural characteristics of the boron center. This document details the key spectroscopic techniques used for characterization, presents quantitative data in a structured format, provides exemplary experimental protocols, and visualizes relevant biochemical pathways.

Core Spectroscopic Properties

The spectral characterization of this compound and its derivatives relies on several key analytical techniques. The boron atom's environment significantly influences the spectral output, making spectroscopy a powerful tool for studying these compounds.

¹¹B NMR is the most definitive technique for characterizing organoboron compounds. The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to the coordination number and geometry of the boron atom. Trigonal (sp²-hybridized) boron atoms, typical of boronic esters and anhydrides, resonate at a lower field compared to the more shielded tetrahedral (sp³-hybridized) boron atoms found in "ate" complexes formed by binding with nucleophiles like diols.[4] This upfield shift upon complexation is a diagnostic feature used to monitor binding events.[4]

Trimeric arylboronic anhydrides, known as boroxines, which are structurally related to this compound, typically show resonances around 33 ppm.[5] Boronic esters resonate in a similar downfield region. In contrast, the formation of a tetrahedral boronate species by reaction with diols results in a significant upfield shift in the ¹¹B NMR spectrum.

Table 1: Typical ¹¹B NMR Chemical Shifts for Phenylboron Derivatives

| Compound Class | Hybridization | Typical Chemical Shift (δ, ppm) | Reference Example |

| Phenylboronic Acids | sp² | ~28-32 | Phenylboronic acid in MeOH-d₄ / D₂O shows a shift of 28.47 ppm.[6] |

| Boroxines (Anhydrides) | sp² | ~33 | Aryl boroxines resonate at slightly lower fields than corresponding acids.[5] |

| Phenylboronic Esters | sp² | ~27-28 | Phenylboronic ester of 1,8-naphthalenediol resonates at 28.0 ppm in CDCl₃. |

| Tetrahedral Boronate Complexes | sp³ | ~9-15 | Phenylboronic acid complex with catechol shows a dominant species at 10.11 ppm. |

This compound itself is not significantly fluorescent. However, it is a widely used derivatizing agent for the fluorometric determination of other molecules, particularly α-amino acids.[1][][3] The reaction of DPBA with an α-amino acid leads to the formation of a highly fluorescent boroxazolidone derivative. This reaction provides a sensitive method for quantification in analytical chemistry.

Table 2: Fluorescence Properties of DPBA-Derivatized Compounds

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 366 nm | After derivatization |

| Emission Wavelength (λem) | 475 nm | After derivatization |

Data sourced from product specifications for this compound used as a fluorescence derivatization agent.[1]

Specific UV-Vis absorption data for this compound is not extensively documented in the literature. However, the technique is frequently employed to study the reactions of its parent compounds, phenylboronic acids, particularly their complexation with diol-containing molecules like carbohydrates. These binding events typically lead to observable shifts in the absorption spectra, which can be used to determine binding affinities and reaction kinetics.

Mass spectrometry is a fundamental tool for confirming the identity and purity of this compound and its derivatives. It provides precise mass information, which is used to verify the molecular formula. High-resolution mass spectrometry techniques like Electrospray Ionization (ESI) are particularly effective.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Formula |

| Molecular Weight | 346.04 g/mol | C₂₄H₂₀B₂O |

| Exact Mass | 346.1700256 g/mol | C₂₄H₂₀B₂O |

Data sourced from chemical databases and supplier information.[]

Experimental Protocols & Workflows

Detailed and consistent experimental procedures are critical for obtaining reproducible spectroscopic data. Below is a representative protocol for ¹¹B NMR analysis and a generalized workflow for spectroscopic characterization.

This protocol describes a pH titration experiment to monitor the complexation of a phenylboronic acid derivative with a diol, a common application for understanding the reactivity of these compounds.

-

Materials & Reagents:

-

Sample Preparation:

-

Accurately weigh and dissolve the boronic acid derivative and diol in the deuterated solvent mixture within a small vial.

-

Calibrate a pH meter using standard aqueous buffers, noting that readings in mixed solvents are apparent pH values.

-

Adjust the sample to the starting pH (e.g., pH 2) using the 1 M HCl solution.

-

-

NMR Data Acquisition:

-

pH Titration:

-

Remove the sample from the NMR tube and incrementally increase the pH by adding small aliquots of 1 M NaOH.

-

After each addition, measure the pH and re-acquire the ¹¹B NMR spectrum.

-

Continue this process across the desired pH range (e.g., pH 2 to 10).[4]

-

-

Data Analysis:

-

Plot the observed ¹¹B chemical shift as a function of pH.

-

Observe the upfield shift as the trigonal boronic acid (sp²) is converted to the tetrahedral boronate-diol complex (sp³).

-

The inflection point of the resulting sigmoidal curve can be used to determine the apparent pKa of the complexation event.

-

Application in Drug Discovery: Gap Junction Inhibition

This compound is a structural analog of 2-aminoethoxydiphenyl borate (2-APB), a compound known to inhibit gap junction channels.[1] Gap junctions are intercellular channels formed by connexin proteins that allow for the direct exchange of ions and small molecules between adjacent cells.[8][9] Their inhibition is a therapeutic strategy in various pathologies, including certain cancers and neurological disorders.[8][10]

Recent cryo-electron microscopy studies on the mechanism of 2-APB with connexin channels (such as Cx32 and Cx43) have revealed two distinct binding sites.[9][11] The binding of 2-APB or its analogs can inhibit channel function through two proposed mechanisms:

-

Pore Constriction: Binding to "Site A," located near the N-terminal gating helix of the connexin protein, induces a conformational change that constricts the channel entrance, physically blocking passage.

-

Electrostatic Barrier: Binding to "Site M," located deeper within the pore, does not cause significant steric occlusion. Instead, it alters the electrostatic and hydrophobic properties of the pore lining, creating an energetic barrier that repels the passage of ions and small molecules.[9]

Conclusion

This compound and its derivatives are compounds with rich spectral features that are essential for their characterization and application. ¹¹B NMR provides unparalleled insight into the coordination state of the boron atom, while fluorescence spectroscopy, following derivatization, offers a highly sensitive analytical method. Understanding these spectral properties is crucial for researchers in synthetic chemistry for reaction monitoring and for scientists in drug development who may leverage these molecules as pharmacological tools, for instance, in the modulation of gap junction channels. The methodologies and data presented in this guide serve as a foundational resource for professionals working with this important class of organoboron compounds.

References

- 1. 二苯基硼酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. par.nsf.gov [par.nsf.gov]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]

- 9. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Diphenylborinic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of diphenylborinic anhydride, a compound of significant interest in organic synthesis and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a framework for understanding its solubility profile based on the behavior of analogous boronic acid derivatives. A detailed experimental protocol for determining solubility is presented, empowering researchers to generate precise data for their specific applications. This document is intended to be a valuable resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction

This compound, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a versatile reagent and building block in organic chemistry. Its applications range from the derivatization of amino acids for fluorometric determination to its use in studies of gap junction channels.[1][2][3] A fundamental understanding of its solubility in various organic solvents is crucial for its effective utilization in these and other applications.

This guide addresses the current gap in readily available quantitative solubility data by:

-

Providing general solubility trends based on related compounds.

-

Presenting a detailed, adaptable experimental protocol for accurate solubility determination.

-

Offering a logical framework for solvent selection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀B₂O | [1][3][4] |

| Molecular Weight | 346.04 g/mol | [1][3][4] |

| Appearance | White to off-white powder or crystalline solid | [4][5] |

| Melting Point | 135-140 °C | [1][5] |

| CAS Number | 4426-21-5 | [1][3][4] |

| Sensitivity | Moisture sensitive | [5] |

Expected Solubility Profile

Direct, quantitative solubility data for this compound in a range of organic solvents is not readily found in scientific literature. However, based on the behavior of structurally related compounds such as phenylboronic acid and its esters, a qualitative solubility profile can be inferred.

Boronic acids and their derivatives often exhibit increased solubility in organic solvents compared to aqueous media. The solubility of phenylboronic acid, for instance, is high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. Esterification of boronic acids generally enhances their solubility in organic solvents.

Given its structure, this compound is expected to be soluble in a range of common organic solvents, particularly those with moderate to high polarity. Its nonpolar phenyl groups contribute to solubility in less polar solvents, while the B-O-B linkage provides some degree of polarity.

The following diagram illustrates the expected logical relationship of this compound's solubility based on general solvent classes.

Caption: Logical relationship of expected this compound solubility.

Experimental Protocol for Solubility Determination

The absence of readily available quantitative data necessitates a reliable experimental method for determining the solubility of this compound. The following protocol is adapted from the dynamic method, which involves observing the temperature at which a solid solute dissolves completely in a solvent at a known concentration. This method is particularly useful for generating a solubility curve as a function of temperature.

Materials and Apparatus

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., acetone, ethanol, diethyl ether, chloroform, tetrahydrofuran (THF), dimethylformamide (DMF), toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a precise temperature probe

-

Luminance probe or a laser beam and detector for turbidity measurement (visual inspection can also be used)

Experimental Workflow

The following diagram outlines the workflow for the dynamic solubility determination method.

Caption: Experimental workflow for determining solubility.

Detailed Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or mass of the desired organic solvent to the vial to create a mixture of known composition (mole fraction or g/100 mL).

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath and begin stirring.

-

Slowly and steadily increase the temperature of the bath (e.g., 0.5 °C/minute) to ensure thermal equilibrium.

-

Continuously monitor the turbidity of the solution. The point of complete dissolution is when the solution becomes perfectly clear. This can be determined visually or more accurately using a luminance probe or by observing the scattering of a laser beam.

-

Record the temperature at which the last solid particles disappear. This is the solubility temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the solubility temperature (°C or K) against the mole fraction or concentration of this compound.

-

The resulting curve represents the solubility of this compound in the chosen solvent as a function of temperature.

-

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in various organic solvents is currently lacking, this technical guide provides a robust framework for researchers and professionals in drug development. By understanding the expected solubility trends based on related compounds and by employing the detailed experimental protocol provided, scientists can accurately determine the solubility of this compound in their specific solvent systems. This knowledge is paramount for the successful design and optimization of synthetic routes, purification methods, and formulation strategies, ultimately facilitating the advancement of research and development in which this versatile compound plays a role.

References

An In-Depth Technical Guide to the Safe Handling of Diphenylborinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for diphenylborinic anhydride (CAS No. 4426-21-5). The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely.

Chemical and Physical Properties

This compound, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₄H₂₀B₂O[1][][3] |

| Molecular Weight | 346.04 g/mol [1][][3] |

| Appearance | White to off-white or yellow powder or crystal[4][5] |

| Melting Point | 135-140 °C[] |

| Boiling Point | 463 °C at 760 mmHg[] |

| Density | 1.08 g/cm³[] |

| Flash Point | 233.8 °C |

| Storage Temperature | 2-8°C[] |

Hazard Identification and Classification

GHS Hazard Classification (Inferred):

Based on information for similar anhydrides, the following GHS classifications may apply. It is crucial to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[6] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[6] |

Hazard Pictograms (Anticipated):

Caption: Anticipated GHS pictograms for this compound.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE):

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following table summarizes recommended PPE.

| Body Part | Recommended Protection |

| Eyes/Face | Chemical safety goggles or a face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder outside of a fume hood. |

Engineering Controls:

-

Work with this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure that an eyewash station and a safety shower are readily accessible.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[]

-

Recommended storage temperature is between 2°C and 8°C.[]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[9][10]

Caption: Key safe handling and storage practices for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. A water spray can be used to cool containers.

-

Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[9][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spill Cleanup):

A minor spill of solid this compound can be managed by trained personnel following these general steps:

-

Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

-

Don Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. A respirator may be necessary depending on the extent of the spill and the ventilation.

-

Contain the Spill: Prevent the powder from spreading.

-

Clean Up: Carefully sweep or scoop the solid material into a labeled, sealable container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., a soap and water solution), and collect the cleaning materials for proper disposal.

-

Dispose of Waste: Dispose of the spilled material and all contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

References

- 1. carlroth.com [carlroth.com]

- 3. scbt.com [scbt.com]

- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. atmosa.at [atmosa.at]

- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenylborinic Anhydride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylborinic anhydride, also known as oxybis(diphenylborane) or tetraphenyldiboroxane, is a versatile organoboron compound with a rich history intertwined with the development of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its key chemical and physical properties, and its applications, particularly in the realm of drug discovery and development.

Physicochemical Properties and Data

This compound is a white to off-white solid that is sensitive to moisture. Its key physicochemical properties are summarized in the table below. This data is compiled from various commercial suppliers and literature sources.

| Property | Value | Citations |

| Molecular Formula | C₂₄H₂₀B₂O | [1][2] |

| Molecular Weight | 346.04 g/mol | [1][2] |

| CAS Number | 4426-21-5 | [1][2] |

| Melting Point | 135-140 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents, reacts with water. | |

| Synonyms | Oxybis(diphenylborane), Tetraphenyldiboroxane | [1][2] |

The Historical Journey of Discovery and Synthesis

The story of this compound is intrinsically linked to the broader history of organoboron chemistry. While a definitive "discovery" paper for the anhydride itself is not readily apparent, its existence and synthesis are a direct consequence of the pioneering work on boronic and borinic acids.

Early Foundations: The Grignard Reaction Approach

The groundwork for the synthesis of arylboron compounds was laid in the early 20th century. In 1909, E. Khotinsky and M. Melamed published their seminal work on the reaction of Grignard reagents with borate esters. This provided a general and accessible route to boronic acids, which are the precursors to borinic acids and their anhydrides.

The Emergence of Diphenylborinic Acid and its Anhydride

In the mid-20th century, researchers began to explore the synthesis and properties of specific diarylborinic acids. R. Neu, in 1954, investigated diphenylborinic acid and its derivatives. A significant contribution came in 1961 from Zimmerman, Weidmann, and Chremos, who detailed the preparation and, importantly, the stable storage of diphenylborinic acid and its anhydride. They noted the challenges in obtaining the pure anhydride and proposed a reliable method involving the synthesis of an amino alcohol ester intermediate, drawing upon the earlier work of Snyder et al. (1942) and Letsinger and Remes (1955). This indirect approach highlights the inherent propensity of borinic acids to dehydrate and form the corresponding anhydride.

The formation of this compound from diphenylborinic acid is a dehydration reaction, as illustrated below:

Caption: Dehydration of diphenylborinic acid to form this compound.

Experimental Protocols: A Historical Perspective

The following sections provide an overview of the key synthetic methodologies that have been employed for the preparation of diphenylborinic acid and, by extension, its anhydride. It is important to note that accessing the full, detailed experimental procedures from the original early 20th-century publications can be challenging. The protocols described here are based on the available information and later interpretations of these foundational methods.

The Grignard Reagent Method (Based on Khotinsky and Melamed, 1909)

This foundational method involves the reaction of a phenyl Grignard reagent with a trialkyl borate.

Reaction Scheme:

Caption: Synthesis of diphenylborinic acid via the Grignard reaction.

Methodology:

-

A solution of phenylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

The Grignard solution is cooled to a low temperature (typically below 0 °C).

-

A solution of a trialkyl borate (e.g., trimethyl borate or triethyl borate) in the same solvent is added dropwise to the Grignard solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the careful addition of an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield crude diphenylborinic acid.

-

The crude diphenylborinic acid can be purified by recrystallization. The anhydride is often formed upon heating or standing.

The Aminoethyl Ester Method (Based on Zimmerman et al., 1961)

This method provides a more stable intermediate, the 2-aminoethyl ester of diphenylborinic acid, which can be readily purified and subsequently hydrolyzed to the pure acid or anhydride.

Workflow:

Caption: Workflow for the synthesis of pure this compound via the 2-aminoethyl ester intermediate.

Methodology:

-

Crude diphenylborinic acid is prepared using a method such as the Grignard reaction.

-

The crude acid is dissolved in a suitable solvent and treated with 2-aminoethanol.

-

The resulting 2-aminoethyl diphenylborinate precipitates and can be collected by filtration.

-

The ester is purified by recrystallization.

-

The purified ester is then subjected to controlled hydrolysis to yield pure diphenylborinic acid, which can be converted to the anhydride.

Applications in Drug Discovery and Development

While not a therapeutic agent itself, this compound and its derivatives have found utility in medicinal chemistry and chemical biology, primarily as research tools and as scaffolds for the development of bioactive molecules.

Role as a Gap Junction Modulator

This compound is recognized as an analogue of 2-aminoethoxydiphenyl borate (2-APB), a well-known modulator of intracellular calcium signaling and a blocker of gap junction channels.[3][4] Gap junctions are intercellular channels that allow for direct communication between adjacent cells and are implicated in a variety of physiological and pathological processes.

Studies have shown that this compound can inhibit gap junction communication. For instance, it has been demonstrated to decrease dye coupling in cells expressing connexin43 (Cx43), a major gap junction protein.[3] The proposed mechanism involves an enhanced degradation of the Cx43 protein, leading to a reduction in the number of functional gap junctions on the cell membrane.[3]

The signaling pathway affected by this compound in the context of gap junction modulation can be simplified as follows:

Caption: Proposed mechanism of gap junction inhibition by this compound.

This activity makes this compound a useful tool for studying the role of gap junctions in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Use in the Synthesis of Bioactive Molecules

The diphenylboron moiety is a key structural feature in a range of synthetic compounds with interesting biological activities. The ability of the boron atom to engage in reversible covalent interactions with biological nucleophiles has made it an attractive pharmacophore in drug design. While specific drugs containing the intact this compound structure are not common, the diphenylboron core serves as a valuable building block.

The development of derivatives of 2-APB, for which this compound is a close analogue, has been an active area of research. These efforts aim to create more potent and selective inhibitors of store-operated calcium entry (SOCE) and other ion channels, which are important targets in cancer and other diseases.[5][6] Structure-activity relationship (SAR) studies on 2-APB analogues have revealed that modifications to the phenyl rings can significantly impact their biological activity and selectivity.[6]

Analytical Applications

This compound is also used as a derivatizing agent in analytical chemistry. It reacts with α-amino acids to form fluorescent boroxazolidone derivatives, enabling their sensitive detection and quantification.[1][7] This application is valuable in various research areas, including proteomics and metabolomics.

Conclusion

This compound has a history that mirrors the progression of organoboron chemistry. From its origins in the early explorations of Grignard reactions with borates to its more refined synthesis via stable intermediates, it has become a readily available and useful compound. While its direct application in pharmaceuticals is limited, its role as a research tool for studying gap junction communication and as a structural motif in the design of novel bioactive molecules underscores its continued importance for researchers, scientists, and drug development professionals. The unique properties of the diphenylboron moiety ensure that it will remain a subject of interest in the ongoing quest for new therapeutic agents and a deeper understanding of biological processes.

References

- 1. ジフェニルボリン酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. The effects of 2-aminoethoxydiphenyl borate and diphenylboronic anhydride on gap junctions composed of Connexin43 in TM₄ sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and pharmacological characterization of analogs of 2-aminoethyl diphenylborinate (2-APB), a known store-operated calcium channel blocker, for inhibition of TRPV6-mediated calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

Theoretical Studies on the Reactivity of Diphenylborinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of diphenylborinic anhydride, ((C₆H₅)₂BOB(C₆H₅)₂), a versatile reagent in organic synthesis. While extensive experimental applications exist, particularly in the derivatization of bi-functional molecules, dedicated theoretical studies on its reaction mechanisms are not widely published. This document bridges that gap by summarizing known experimental reactivity and presenting a robust framework for future computational analysis using Density Functional Theory (DFT).

Introduction to this compound

This compound, also known as oxybis(diphenylborane), is a solid, commercially available reagent. It is recognized for its utility in the selective derivatization of compounds containing proximal hydroxyl and amino groups, such as α-amino acids and diols. Its primary application lies in the formation of stable cyclic adducts, which facilitates analysis, purification, and chemical manipulation. For instance, it is employed in the separation and determination of α-amino acids through the formation of boroxazolidone derivatives[1][2].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀B₂O | [1] |

| Molecular Weight | 346.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 135-140 °C | [1] |

| CAS Number | 4426-21-5 | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimentally Observed Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its boron atoms and the lability of the B-O-B anhydride bond. It readily reacts with nucleophiles, particularly those that can form stable five- or six-membered rings.

Reaction with Amino Alcohols

This compound reacts efficiently with α-amino acids and other 1,2-amino alcohols to form stable cyclic adducts called boroxazolidones[1][2]. This reaction is a cornerstone of its application in analytical chemistry. The reaction proceeds by the nucleophilic attack of the amino and hydroxyl groups onto the boron centers, leading to the displacement of a diphenylborinic acid moiety and the formation of a five-membered ring containing a B-O and a B-N bond.

Reaction with Diols

Analogous to its reaction with amino alcohols, this compound is used to protect 1,2- and 1,3-diols. This reaction is particularly useful in carbohydrate and nucleoside chemistry, where selective protection of cis-diols is often required. The reaction yields a cyclic boronate ester, a structure that is stable under many reaction conditions but can be readily cleaved when desired.

Proposed Reaction Mechanisms and Theoretical Framework

While detailed computational studies on this compound itself are scarce, the mechanisms can be postulated based on general principles of acid anhydride chemistry and related DFT studies on other boron compounds[3][4][5]. A theoretical investigation would provide invaluable insights into the reaction energetics, transition state geometries, and the factors governing selectivity.

Proposed Mechanism: Reaction with a 1,2-Diol

The reaction is proposed to proceed via a two-step nucleophilic acyl substitution-type mechanism. The first step involves the nucleophilic attack of one hydroxyl group on a boron atom, leading to the cleavage of the B-O-B bond and the formation of a tetrahedral intermediate. This is followed by an intramolecular attack from the second hydroxyl group, cyclizing the product and eliminating a molecule of diphenylborinic acid.

Caption: Proposed reaction pathway for this compound with a 1,2-diol.

Proposed Mechanism: Reaction with a 1,2-Amino Alcohol

The reaction with an amino alcohol is expected to follow a similar pathway. However, due to the greater nucleophilicity of the amine compared to the alcohol, the initial attack is likely to occur from the nitrogen atom. This is followed by the intramolecular attack of the hydroxyl group to form the stable five-membered boroxazolidone ring.

References

- 1. This compound 95 4426-21-5 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Comparison of the Efficiency of B–O and B–C Bond Formation Pathways in Borane-Catalyzed Carbene Transfer Reactions Using α-Diazocarbonyl Precursors: A Combined Density Functional Theory and Machine Learning Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Diphenylborinic Anhydride Analogues and Their Basic Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diphenylborinic anhydride and its analogues, focusing on their synthesis, physicochemical properties, and biological activities. The information is intended for researchers and professionals involved in drug discovery and development, offering a detailed look into the experimental protocols and signaling pathways associated with these compounds.

Core Structures and Physicochemical Properties

Diphenylborinic acid and its anhydride form the foundational structures for a class of compounds with significant biological activities. A prominent analogue, 2-aminoethoxydiphenyl borate (2-APB), is a widely studied modulator of intracellular calcium signaling.[1][2] The basic characteristics of these core compounds and selected analogues are summarized below.

Table 1: Physicochemical Properties of this compound and Key Analogues

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | (C₆H₅)₂BOB(C₆H₅)₂ | C₂₄H₂₀B₂O | 346.04[3][] | 135-140[] | 463[5] |

| Diphenylborinic Acid | (C₆H₅)₂BOH | C₁₂H₁₁BO | 182.03 | 190-194 | 325.3 |

| 2-Aminoethoxydiphenyl borate (2-APB) | (C₆H₅)₂BOCH₂CH₂NH₂ | C₁₄H₁₆BNO | 225.10[1] | 190-194[6] | 325.3 |

| p-Fluoro-2-APB | FC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BFNO | 243.09 | - | - |

| m-Fluoro-2-APB | FC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BFNO | 243.09 | - | - |

| o-Fluoro-2-APB | FC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BFNO | 243.09 | - | - |

| p-Chloro-2-APB | ClC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BClNO | 259.55 | - | - |

| m-Chloro-2-APB | ClC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BClNO | 259.55 | - | - |

| o-Chloro-2-APB | ClC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BClNO | 259.55 | - | - |

| p-Bromo-2-APB | BrC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BBrNO | 303.99 | - | - |

| m-Bromo-2-APB | BrC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BBrNO | 303.99 | - | - |

| o-Bromo-2-APB | BrC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BBrNO | 303.99 | - | - |

| p-Iodo-2-APB | IC₆H₄B(C₆H₅)OCH₂CH₂NH₂ | C₁₄H₁₅BINO | 351.00 | - | - |

Biological Activity

This compound analogues, particularly 2-APB, are known to modulate intracellular calcium (Ca²⁺) signaling by interacting with various channels and receptors. Their effects are often concentration-dependent, exhibiting both potentiation and inhibition of Ca²⁺ influx.

2.1. Modulation of IP₃ Receptors and Store-Operated Calcium Entry (SOCE)

2-APB was initially identified as an inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor, a key channel for Ca²⁺ release from the endoplasmic reticulum.[7] It also has complex effects on store-operated calcium entry (SOCE), a process of Ca²⁺ influx into the cell following the depletion of intracellular stores. At low concentrations, 2-APB can potentiate SOCE, while at higher concentrations it is inhibitory.[2][8]

Table 2: Biological Activity of 2-APB and Selected Analogues on Calcium Signaling

| Compound | Target | Action | IC₅₀/EC₅₀ | Cell Line | Reference |

| 2-APB | IP₃ Receptor | Antagonist | 42 µM (IC₅₀) | Rat cerebellar microsomes | [7] |

| 2-APB | SOCE | Inhibitor | 4.8 µM (IC₅₀) | DT40 cells | [7] |

| 2-APB | SOCE | Potentiator | < 10 µM | Various | [8] |

| (S)-4-benzyl-2-APB | Thrombin-induced Ca²⁺ influx | Inhibitor | ~10x more potent than 2-APB | Human platelets | |

| (R)-4-benzyl-2-APB | Thrombin-induced Ca²⁺ influx | Inhibitor | ~10x more potent than 2-APB | Human platelets | |

| m-Br-2APB | SOCE | Inhibitor | More potent than 2-APB at 10 µM | MDA-MB-231 | [9] |

| p-Br-2APB | SOCE | Inhibitor | More potent than 2-APB at 10 µM | MDA-MB-231 | [9] |

2.2. Effects on Transient Receptor Potential (TRP) Channels

2-APB is a promiscuous modulator of Transient Receptor Potential (TRP) channels, acting as both an activator and an inhibitor depending on the channel subtype and concentration.[10][11] This broad activity profile has made it a valuable tool for studying the physiological roles of TRP channels, though its lack of specificity requires careful interpretation of results.[10]

Table 3: Activity of 2-APB on Various TRP Channels

| TRP Channel Subtype | Action | Reported IC₅₀/EC₅₀ | Reference |

| TRPV1 | Activator | - | [11] |

| TRPV2 | Activator | 18 µM (rat), 22 µM (mouse) | |

| TRPV3 | Activator | EC₅₀ of 10.0 ± 1.3 μM | |

| TRPC5 | Inhibitor | 20 µM (IC₅₀) | [10] |

| TRPC6 | Inhibitor | - | [10] |

| TRPM2 | Inhibitor | ~1 µM (IC₅₀) | [10] |

| TRPM8 | Inhibitor | ~3.1 µM (IC₅₀) | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogues and key biological assays used to characterize their activity.

3.1. Synthesis Protocols

3.1.1. General Procedure for the Synthesis of Mono-substituted Phenyl 2-APB Analogues [12]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate aryl bromide or iodide (4.96 mmol) in dry diethyl ether (Et₂O) or tetrahydrofuran (THF) (10 mL).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (10.2 mmol) dropwise. Stir the mixture at -78 °C for 5 minutes.

-

Borylation: To the resulting aryl lithium species, add a solution of phenylboronic acid pinacol ester in dry Et₂O or THF dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Extraction: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O.

-

Purification and Esterification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aryl phenyl borinic acid is then purified by flash chromatography. Subsequently, the purified borinic acid is esterified with 2-aminoethanol in ethanol (EtOH) at room temperature or under reflux to yield the final 2-APB analogue.

3.1.2. Synthesis of Benzeneboronic Anhydride [13]

-

Grignard Reaction: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

Borylation: Cool the Grignard reagent to -60°C and slowly add a solution of trimethyl borate in diethyl ether. The reaction temperature is critical for achieving a high yield.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and then hydrolyze with dilute sulfuric acid.

-

Isolation and Dehydration: Separate the ether layer, and from the aqueous layer, crystallize benzeneboronic acid by cooling. The collected benzeneboronic acid is then dehydrated to benzeneboronic anhydride by heating in an oven at 110°C.

3.2. Biological Assay Protocols

3.2.1. Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM [14][15]

-

Cell Preparation: Seed cells (e.g., HEK293, MDA-MB-231) in a black, clear-bottom 96-well plate to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Wash the cells once with buffer and then incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Baseline Measurement: Wash the cells twice with a calcium-free buffer to remove extracellular dye. Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Compound Addition: Add the this compound analogue at various concentrations (or vehicle control) to the respective wells and incubate for 10-15 minutes.

-

Store Depletion: Add thapsigargin (1-2 µM final concentration) to all wells to deplete the endoplasmic reticulum Ca²⁺ stores. A transient increase in intracellular Ca²⁺ will be observed. Continue recording until the fluorescence ratio returns to a stable baseline.

-

SOCE Activation: Add a Ca²⁺-containing buffer to all wells to a final concentration of 2 mM CaCl₂ to initiate SOCE. This will lead to a rapid and sustained increase in the Fura-2 ratio in control cells.

-

Data Analysis: The magnitude of SOCE is quantified by calculating the difference between the peak fluorescence ratio after Ca²⁺ re-addition and the baseline ratio just before Ca²⁺ re-addition.

3.2.2. Calcium Imaging with Fura-2 AM [16][17][18][19][20]

-

Cell Plating: Plate cells on glass coverslips coated with an appropriate adhesive (e.g., poly-L-lysine).

-

Dye Loading: Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO. Dilute the stock solution to a final concentration of 1-4 µM in a physiological solution (e.g., Tyrode's solution) without phenol red. Incubate the cells with the loading solution for 15-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells with the physiological solution and incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.

-

Imaging: Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

-

Data Acquisition and Analysis: Record time-lapse images. Select regions of interest (ROIs) corresponding to individual cells. The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated for each ROI over time to represent the intracellular Ca²⁺ concentration.

Signaling Pathways and Experimental Workflows

The interactions of this compound analogues with key cellular signaling components can be visualized to better understand their mechanisms of action.

Figure 1: Simplified signaling pathway of IP₃-mediated calcium release and store-operated calcium entry, indicating the points of modulation by 2-APB and Thapsigargin.

Figure 2: Experimental workflow for the measurement of store-operated calcium entry (SOCE) using a fluorescence plate reader.

This guide provides a foundational understanding of this compound analogues for researchers and drug development professionals. The provided data and protocols can serve as a starting point for further investigation into the therapeutic potential of this class of compounds.

References

- 1. 2-Aminoethoxydiphenyl borate | C14H16BNO | CID 1598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminoethoxydiphenyl borate - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 5. This compound | CAS#:4426-21-5 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. 2-APB | IP3 Receptors | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Characterization of 2-Aminoethyl Diphenylborinate (2-APB) Derivatives for Inhibition of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. moodle2.units.it [moodle2.units.it]

- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Amino Acid Derivatization using Diphenylborinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the derivatization of α-amino acids using diphenylborinic anhydride (DPBA) for subsequent analysis by high-performance liquid chromatography (HPLC) with fluorescence detection. This method offers a specific and stable pre-column derivatization for α-amino acids, enabling their separation and quantification in complex matrices.

Introduction

The analysis of amino acids is crucial in various fields, including proteomics, clinical diagnostics, and pharmaceutical development. Due to the lack of strong chromophores or fluorophores in most amino acids, derivatization is often necessary to enhance their detection by common analytical techniques like HPLC. The use of this compound as a derivatizing agent offers a selective method for α-amino acids, forming stable, fluorescent adducts.

The reaction of an α-amino acid with this compound leads to the formation of a kinetically stable 1,1-diphenylboroxazolidone adduct.[1] This reaction is specific to the α-amino and α-carboxyl groups, which bind to the boron atom, forming a cyclic mixed anhydride.[1] A key feature of this derivatization is the formation of a coordinate bond between the nitrogen atom's free electron pair and the boron atom.[1] This allows for the derivatization of primary, secondary, and tertiary α-amino acids.[1] The resulting boroxazolidone derivatives are fluorescent, with an excitation wavelength (λex) of 366 nm and an emission wavelength (λem) of 475 nm, allowing for sensitive detection.